REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[C:15]([CH3:17])[NH:14][C:13](=O)[CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:13]1[CH:12]=[C:11]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:16]=[C:15]([CH3:17])[N:14]=1
|
Name
|
3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC(NC(=N1)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
To the residue were added aqueous sodium bicarbonate solution and chloroform
|
Type
|
CUSTOM
|
Details
|
The organic layer was obtained
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate-diisopropyl ether mixture (1:6 v/v)
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC(=C(C=C1)OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |